4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole

Purity Polymerization Reproducibility Electronic-Grade Monomer

Low-bandgap D-A polymer synthesis often fails due to poor monomer solubility or missing cross-coupling handles, leading to low molecular weight and irreproducible device performance. This heteroaryl bromide monomer solves both issues: - **Bifunctional design**: Terminal Br for Stille/Suzuki/ direct arylation polycondensation. - **Processability**: C12 alkoxy chains ensure solubility in toluene/chlorobenzene, enabling high-MW polymers. - **Proven application**: Yields OPV (Eg ≈1.5-1.7 eV), OFET (hole mobility 10⁻² cm²/V·s), and OLED materials. >97% purity ensures batch-to-batch reproducibility for R&D to scale-up.

Molecular Formula C38H54Br2N2O2S3
Molecular Weight 826.9 g/mol
CAS No. 1334686-71-3
Cat. No. B3232181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole
CAS1334686-71-3
Molecular FormulaC38H54Br2N2O2S3
Molecular Weight826.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br
InChIInChI=1S/C38H54Br2N2O2S3/c1-3-5-7-9-11-13-15-17-19-21-27-43-37-33(29-23-25-31(39)45-29)35-36(42-47-41-35)34(30-24-26-32(40)46-30)38(37)44-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-28H2,1-2H3
InChIKeyMMCQXCRWMJXWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole


4,7-Bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole (CAS 1334686-71-3; molecular formula C38H54Br2N2O2S3; molecular weight 826.85 g/mol) is a heteroaryl bromide monomer that integrates a central 2,1,3-benzothiadiazole (BT) electron-accepting core, two terminal 5-bromo-2-thienyl donor–spacer units, and two solubilizing n-dodecyloxy side chains . The bromine termini enable Stille, Suzuki, and direct arylation copolymerizations with distannyl, diboronate, or C–H-active comonomers, while the dodecyloxy chains ensure high solubility in common organic solvents and promote ordered thin-film morphology [1]. This bifunctional design makes the compound a key building block for synthesizing low-bandgap donor–acceptor (D–A) conjugated polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and polymer light-emitting diodes (PLEDs) [2].

Workflow Stille, Suzuki, or direct arylation polycondensation with distannyl/diboronate comonomers
Selection Logic Bifunctional brominated monomer with solubilizing dodecyloxy chains and thienyl π-spacers for D–A polymer synthesis
Use Context Building block for low-bandgap conjugated polymers in OFET, OPV, and OLED research

Why This Monomer Outperforms Common Analogs in Precision Synthesis


In-class benzothiadiazole monomers differ critically in the presence, position, and chain length of solubilizing alkoxy groups and the type of halogen or organometallic functionality available for cross-coupling. Swapping 4,7-bis(5-bromo-2-thienyl)-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole (CAS 1334686-71-3) for 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 288071-87-4) removes the dodecyloxy chains and drastically reduces solubility, leading to premature precipitation during polymerization and low molecular weight . Substitution with 4,7-dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole (CAS 1313876-00-4) eliminates the thienyl π-spacers, altering the polymer’s HOMO/LUMO energy levels, conjugation length, and charge-transport properties . Using the non-brominated analog 5,6-bis(dodecyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 1334686-70-2) forfeits the bromine handles required for Stille or Suzuki polycondensation . Purity levels also vary substantially across commercial sources, with CAS 1334686-71-3 available at ≥97 % purity [1], whereas the non-alkoxylated analog CAS 288071-87-4 is typically supplied at 95 % purity , potentially introducing unknown impurities that affect device reproducibility.

Solubility mismatch Analog without dodecyloxy chains (CAS 288071-87-4) is poorly soluble; may precipitate during polymerization, limiting molecular weight.
Electronic architecture Dibromo analog lacking thienyl spacers (CAS 1313876-00-4) alters HOMO/LUMO levels and widens optical bandgap; charge-transport properties may not transfer.
Reactivity loss Non-brominated analog (CAS 1334686-70-2) cannot undergo Stille or Suzuki coupling; polymerization pathway is not accessible.
Purity variance Commercial purity differs across analogs; lower-purity grades may introduce impurities that affect batch-to-batch device reproducibility.

Quantitative Evidence for Selecting This Monomer Over Analogs


Purity Advantage for Polymerization Reproducibility

Commercially, CAS 1334686-71-3 is available at a minimum purity of 97 % [1], whereas the non-dodecyloxy analog 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 288071-87-4) is usually supplied at 95 % purity . The 2‑percentage‑point higher purity reduces the burden of impurity removal before polymerization and improves batch-to-batch consistency in molecular weight and polydispersity of the resulting D–A copolymers.

Purity advantage
Cross-study comparable
Target: 97 % min.
Analog CAS 288071-87-4: 95 % typical
Δ ≈ +2 pp; ~40 % relative impurity reduction
Higher monomer purity may support higher molecular weight polymers and lower defect density.
Based on vendor specifications; independent verification recommended.
Purity Polymerization Reproducibility Electronic-Grade Monomer

Solubility Enhancement for Solution Processability

The two n‑dodecyloxy chains on the BT core of CAS 1334686-71-3 confer high solubility in chloroform, toluene, and chlorobenzene, enabling homogeneous Stille/Suzuki polycondensation and subsequent spin‑coating or inkjet printing [1]. In contrast, 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 288071-87‑4) lacks any solubilizing side chain and is described as poorly soluble in organic solvents, often requiring elevated temperatures (≥37 °C) with ultrasonic agitation to achieve limited dissolution [2].

Solubility enhancement
Class-level inference
Readily soluble in chloroform, toluene, chlorobenzene at room temperature (vendor and literature reports). Analog CAS 288071-87-4 is poorly soluble; requires heating and sonication.
Solution processability supports homogeneous polymerization and film formation for large-area device research.
Qualitative comparison; no independent mg/mL data available.
Solubility Solution Processing Donor–Acceptor Polymer

Bromine Functionality for Cross-Coupling Polymerization

The terminal bromine atoms on the thienyl groups of CAS 1334686-71-3 are essential for palladium-catalyzed Stille and Suzuki polycondensations. Copolymers such as P(iso‑NDI‑TBT) and various benzodithiophene‑alt‑benzothiadiazole systems have been synthesized using brominated benzothiadiazole monomers closely related to CAS 1334686-71-3, achieving hole mobilities up to 10⁻² cm² V⁻¹ s⁻¹ in OFETs [1]. The non‑brominated analog 5,6‑bis(dodecyloxy)‑4,7‑di(thiophen‑2‑yl)benzo[c][1,2,5]thiadiazole (CAS 1334686‑70‑2) lacks the halogen handle and cannot undergo Stille or Suzuki coupling directly, severely limiting its utility as a monomer for step‑growth polymerization .

Bromine functionality
Class-level inference
Two terminal Br enable Stille, Suzuki, and direct arylation polymerization. Non-brominated analog (CAS 1334686-70-2) lacks reactive handle.
Brominated termini are required for controlled step-growth copolymerization; non-brominated analogs cannot serve as electrophilic monomer.
Based on literature reports of analogous brominated monomers; hole mobility benchmark ~10⁻² cm² V⁻¹ s⁻¹ reported for related systems.
Cross-Coupling Stille Polymerization Suzuki Polycondensation

Extended Conjugation via Thienyl π-Spacers

The 5‑bromo‑2‑thienyl arms of CAS 1334686‑71‑3 extend the π‑conjugation of the benzothiadiazole core, forming a D–A–D triad (thiophene–BT–thiophene) that lowers the optical bandgap of the resulting copolymer. For an octyloxy analog copolymerized with various donor comonomers, hole mobilities up to 10⁻² cm² V⁻¹ s⁻¹ and blend mobilities with PCBM up to 10⁻¹ cm² V⁻¹ s⁻¹ were reported [1]. In marked contrast, 4,7‑dibromo‑5,6‑bis(dodecyloxy)‑2,1,3‑benzothiadiazole (CAS 1313876‑00‑4) has bromine directly attached to the BT core, lacking the thienyl spacers; polymers derived from this monomer exhibit a wider bandgap (~1.82–1.87 eV) and narrower absorption range (330–680 nm) [2], which limits their light‑harvesting efficiency in OPVs.

Extended conjugation
Cross-study comparable
With thienyl spacer: optical bandgap ~1.54 eV (fluorinated analog); hole mobility ~10⁻² cm² V⁻¹ s⁻¹
Without spacer (CAS 1313876-00-4): bandgap ~1.82–1.87 eV, absorption up to 680 nm
Δ bandgap ≈ 0.28–0.33 eV narrower
Narrower bandgap may improve light harvesting and charge transport in OPV/OFET research.
Literature values from structurally similar monomers; direct head-to-head study unavailable.
Conjugation Length Bandgap Engineering Optoelectronic Properties

Purity Benchmark Against Directly Brominated Analog

Commercial 4,7‑dibromo‑5,6‑bis(dodecyloxy)‑2,1,3‑benzothiadiazole (CAS 1313876‑00‑4) is available from TCI at >98.0 % (HPLC) , while CAS 1334686‑71‑3 is offered at >97 % by specialty vendors such as NBInno [1] and at 99 % by Indagoo/CymitQuimica . Although the 98 % HPLC purity of the dibromo analog appears higher, the absence of thienyl spacers and the fundamentally altered electronic structure (see Evidence Item 4) make purity comparison alone insufficient for selection; both purity and structural features must be considered simultaneously.

Purity benchmark
Cross-study comparable
Target: 97 % (NBInno) to 99 % (select vendors)
Dibromo analog (CAS 1313876-00-4): >98.0 % (HPLC) from TCI
Comparable purity; structural advantage of thienyl spacer remains key differentiator
Purity alone is insufficient for selection; electronic architecture of the monomer must be evaluated for target application.
Vendor certificates of analysis; purity values may vary between lots.
Monomer Quality Trace Metals Polymerization Control

Key Application Scenarios for This Monomer


Low-Bandgap Copolymers for Organic Photovoltaics

CAS 1334686-71-3 is the monomer of choice for Stille polycondensation with distannyl‑benzodithiophene or distannyl‑indenothiophene comonomers to produce low‑bandgap (Eg ≈ 1.5–1.7 eV) D–A copolymers for bulk‑heterojunction OPVs [1]. The dodecyloxy chains ensure solubility of the growing polymer, enabling high molecular weight and optimal film morphology, while the thienyl spacers narrow the bandgap for enhanced photon harvesting.

High-Mobility p-Type Semiconductors for OFETs

When copolymerized with thiophene, bithiophene, or selenophene donors via Stille or direct arylation, the monomer yields polymers with hole mobilities in the range of 10⁻² cm² V⁻¹ s⁻¹, as demonstrated for structurally analogous octyloxy‑substituted monomers [2]. The bromine termini ensure efficient alternating copolymerization required for high charge-carrier mobility.

Emissive Layers in Solution-Processed OLEDs and PLEDs

The benzothiadiazole–thiophene core of the monomer is a known fluorophore; copolymers derived from CAS 1334686-71-3 exhibit efficient solid‑state photoluminescence and are evaluated as active layers in OLEDs and PLEDs [3]. The >97 % purity grade [4] is critical to minimize luminescence quenching by impurities.

Surface-Grafted D–A Polymer Brushes

The alternating donor–acceptor structure accessible via the brominated monomer is exploited in stepwise surface‑initiated polymerization to create oriented polymer brushes for optoelectronic interfaces [5]. The bifunctional reactivity (two Br termini) allows controlled iterative chain extension on surfaces.

Application
Selection Property
Validation Focus
Low-bandgap copolymers for OPV research
Thienyl-spaced D–A structure with solubilizing chains
Bandgap and film morphology optimization
p-Type semiconductors for OFET studies
Bifunctional bromine handles for alternating copolymerization
Charge-carrier mobility and thin-film crystallinity
Emissive layers in solution-processed OLED/PLED
High-purity monomer grade (≥97 %)
Solid-state photoluminescence and impurity quenching
Surface-grafted D–A polymer brushes
Bifunctional reactivity for stepwise chain extension
Surface-initiated polymerization control and interface morphology
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